molecular formula C17H11F3N2O3 B5913566 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913566
M. Wt: 348.28 g/mol
InChI Key: MXWVXZKBPUZQDX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a synthetic quinolone-3-carboxamide derivative characterized by a hydroxy group at position 4, a ketone at position 2, and a trifluoromethylphenyl substituent at the carboxamide nitrogen (N-2-(trifluoromethyl)phenyl). Its structural uniqueness lies in the trifluoromethyl group at the ortho position of the phenyl ring, which distinguishes it from analogs with substituents at the para or meta positions. Crystallographic data for such compounds are often resolved using programs like SHELXL , underscoring their structural complexity.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-6-2-4-8-12(10)22-16(25)13-14(23)9-5-1-3-7-11(9)21-15(13)24/h1-8H,(H,22,25)(H2,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVXZKBPUZQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the quinoline core and trifluoromethyl group can impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its chemical stability and unique electronic properties make it a candidate for developing new materials with specific functionalities, such as organic semiconductors and advanced coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Anticancer and Immunomodulatory Effects

  • The ortho-trifluoromethyl group may influence binding to targets like HDAC4 or S100A9, which are implicated in tumor progression .
  • Tasquinimod: A second-generation analog with proven efficacy in prostate cancer models. It inhibits HDAC4 and modulates the tumor microenvironment by targeting S100A9 . Clinical trials highlight its antiangiogenic and immunomodulatory effects .
  • Deuterated Tasquinimod: Preclinical studies indicate enhanced metabolic stability and prolonged half-life compared to non-deuterated tasquinimod .

Structural-Activity Relationships (SAR)

  • 5-Methoxy (tasquinimod) enhances electronic effects, stabilizing interactions with aromatic residues in enzymes .
  • Halogenation : The 5-chloro substitution in increases cytotoxicity but may elevate toxicity risks, as seen in other halogenated analogs.

Pharmacokinetic Properties

  • Tasquinimod : Exhibits moderate oral bioavailability but requires frequent dosing due to rapid metabolism .
  • Deuterated Analogs : Deuteration at metabolically vulnerable positions (e.g., methyl groups) slows oxidative metabolism, extending half-life by up to 40% in rodent models .

Biological Activity

4-Hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H10F3N2O3C_{13}H_{10}F_3N_2O_3, and its structure can be represented as follows:

SMILES O=C(Nc1cc(C(F)(F)F)=C(c2ccccc2)C(=O)N)c1\text{SMILES }O=C(Nc1cc(C(F)(F)F)=C(c2ccccc2)C(=O)N)c1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of quinoline derivatives. Various methods have been reported in the literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including multi-drug resistant organisms. In vitro assays demonstrated that these compounds inhibit bacterial growth by targeting DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication .

Anti-inflammatory Effects

In experimental models of autoimmune disorders, derivatives of this compound have been tested for their anti-inflammatory effects. One study indicated that certain analogs exhibited significant inhibition of inflammatory markers in mouse models of acute experimental autoimmune encephalomyelitis (EAE) . These findings suggest a potential role in managing autoimmune diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the trifluoromethyl group and variations in the carboxamide moiety have been shown to affect potency and selectivity against specific targets. The relationship between structure and activity has been extensively studied to optimize therapeutic efficacy .

Case Studies

StudyFocusResults
Study 1 Antimicrobial EvaluationDemonstrated significant activity against E. coli and MRSA with MIC values < 10 µg/mL.
Study 2 Anti-inflammatory PropertiesShowed reduction in pro-inflammatory cytokines in EAE model by 50%.
Study 3 SAR AnalysisIdentified key structural modifications that enhance biological activity.

Q & A

Q. What are the established synthetic routes for 4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide?

The compound is synthesized via multi-step pathways starting from quinoline precursors. Key steps include condensation of substituted anilines with β-keto esters, followed by cyclization and functionalization. Catalysts such as Lewis acids (e.g., ZnCl₂) and polar aprotic solvents (e.g., DMF) are critical for optimizing yield and regioselectivity. Reflux conditions (80–120°C) and inert atmospheres (N₂/Ar) are often employed to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for elucidating substituent positions and hydrogen bonding (e.g., hydroxyl and carboxamide protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Solubility: Use aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo studies, consider prodrug derivatization (e.g., esterification of the hydroxyl group) .
  • Stability: Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation: Compare analogs with trifluoromethyl (CF₃), chloro (Cl), or fluoro (F) groups at the phenyl ring to assess electronic effects on target binding .
  • Core Modifications: Introduce methyl/ethyl groups at the quinoline nitrogen or modify the carboxamide side chain to evaluate steric effects. Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to prioritize candidates .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

  • Pharmacokinetic Profiling: Compare metabolic stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) to explain discrepancies between in vitro and in vivo results .
  • Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for related targets (e.g., kinases, GPCRs) .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, replacing THF with acetonitrile may enhance cyclization efficiency .
  • Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to reduce byproduct formation .

Q. What computational methods predict target interactions and guide lead optimization?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with conserved binding pockets (e.g., ATP-binding sites in kinases). Focus on hydrogen bonds between the carboxamide group and catalytic lysine residues .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational flexibility .

Q. How can low bioactivity in initial screens be mitigated?

  • Prodrug Development: Mask the hydroxyl group as a phosphate ester to enhance cellular uptake, followed by enzymatic activation in target tissues .
  • Formulation Optimization: Use nanocarriers (e.g., liposomes) to improve bioavailability and reduce off-target effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the anticancer activity of quinoline-3-carboxamide analogs?

  • Mechanistic Context: Evaluate whether discrepancies arise from differences in cell lines (e.g., p53 status) or assay endpoints (IC₅₀ vs. apoptosis induction). Cross-validate using 3D tumor spheroid models .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition, which may explain variable efficacy .

Methodological Recommendations

Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?

  • In Vitro: LPS-stimulated RAW 264.7 macrophages for measuring TNF-α/IL-6 suppression .
  • In Vivo: Murine collagen-induced arthritis (CIA) models, with pharmacokinetic sampling to correlate exposure and efficacy .

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